8,9-Di-O-methyl-urolithin D
Description
8,9-Di-O-methyl-urolithin D is a methylated derivative of urolithins, a class of gut microbial metabolites derived from ellagitannins in dietary sources like pomegranates and nuts. Current evidence suggests it is structurally related to 8,9-Di-O-methyl-urolithin C, which is synthesized via methylation at hydroxyl groups on positions 8 and 9 of the urolithin backbone .
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3 |
InChI Key |
MWDKXHOUSQIHQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of 8,9-Di-O-methyl-urolithin D involves large-scale synthesis using similar methylation reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8,9-Di-O-methyl-urolithin D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8,9-Di-O-methyl-urolithin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
The methylation patterns and substituent positions critically influence urolithin bioactivity. Below is a comparative analysis of key urolithin derivatives:
Key Observations :
- Data Gaps : For 8,9-Di-O-methyl-urolithin D, molecular formula, weight, and CAS number remain uncharacterized in the literature. Its distinction from the C variant likely lies in structural isomerism or additional functional groups, but this requires validation .
8,9-Di-O-methyl-urolithin C
- Gut Health : Used in studies exploring microbial metabolism of ellagitannins. Exhibits moderate anti-inflammatory activity in vitro, though less potent than unmethylated Urolithin A .
- Chemical Stability : Methylation improves stability under physiological conditions, making it a candidate for therapeutic formulations .
Urolithin A
- Mitophagy Induction : Promotes mitochondrial health via autophagy activation, with clinical relevance in aging and neurodegenerative diseases .
- Bioavailability : Lower stability compared to methylated derivatives but higher intrinsic activity .
8,9-Di-O-methyl-urolithin D
- Theoretical Advantages: If methylation follows trends observed in the C variant, the D form may exhibit enhanced metabolic stability.
Commercial and Research Availability
- 8,9-Di-O-methyl-urolithin C : Available as a research chemical (>95% purity, TRC-D479895) from suppliers like Sigma-Aldrich and Sima-Lab, stored at -20°C .
Q & A
Q. What are the validated methods for synthesizing and characterizing 8,9-Di-O-methyl-urolithin D?
Synthesis typically involves regioselective methylation of urolithin precursors using methylating agents like dimethyl sulfate or methyl iodide under controlled alkaline conditions. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation . Supplementary Figure 9 in details a similar synthesis pathway for 8,9-di-O-methyl-urolithin C, which can be adapted for the D variant by adjusting reaction conditions.
Q. Which analytical techniques are recommended to confirm the purity and stability of 8,9-Di-O-methyl-urolithin D?
Purity is assessed via HPLC with UV detection (λ = 254 nm), while stability studies use accelerated degradation protocols under varying pH, temperature, and light exposure. NMR and MS are critical for identifying degradation products. Storage at -20°C in inert atmospheres minimizes decomposition .
Q. How should researchers design experiments to optimize storage and handling of 8,9-Di-O-methyl-urolithin D?
Stability studies should include:
- Temperature trials (-20°C vs. ambient).
- Light sensitivity tests using amber vials.
- Moisture control via desiccants.
- Periodic purity checks via HPLC to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for 8,9-Di-O-methyl-urolithin D across studies?
Discrepancies may arise from variations in bioanalytical methods (e.g., extraction efficiency, detection limits). To address this:
Q. What in vitro models are most effective for assessing the biological activity of 8,9-Di-O-methyl-urolithin D?
Prioritize models reflecting its gut microbiota-derived origin:
Q. How can computational approaches predict the metabolic pathways and target interactions of 8,9-Di-O-methyl-urolithin D?
Use in silico tools such as:
- Molecular docking (AutoDock Vina) to identify protein targets (e.g., Nrf2, AMPK).
- QSAR models to predict absorption and distribution.
- Metabolomics databases (HMDB, KEGG) to map potential biotransformation routes .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 8,9-Di-O-methyl-urolithin D studies?
Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. For multi-parametric data, use multivariate analysis (PCA or PLS-DA) to isolate compound-specific effects from confounding variables .
Methodological Considerations
Q. How should researchers address potential confounding variables in in vivo studies of 8,9-Di-O-methyl-urolithin D?
Q. What are the best practices for reporting experimental reproducibility in synthesis protocols?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detail reaction conditions (solvent, catalyst, time).
- Include spectral data (NMR chemical shifts, MS fragmentation patterns).
- Provide raw chromatograms and purity metrics in supplementary materials .
Data Presentation and Validation
Q. How can researchers validate the identity of novel derivatives or degradation products of 8,9-Di-O-methyl-urolithin D?
Combine orthogonal techniques:
- HRMS for exact mass confirmation.
- 2D NMR (COSY, HSQC) for structural assignment.
- X-ray crystallography (if crystalline) for absolute configuration .
Q. What criteria should guide the inclusion/exclusion of outliers in pharmacokinetic datasets?
Use Grubbs’ test or Dixon’s Q-test for outlier detection. Justify exclusions based on:
- Analytical errors (e.g., sample contamination).
- Biological plausibility (e.g., non-linear clearance).
- Predefined statistical thresholds in the study protocol .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
